Chitinovorin B
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Overview
Description
Chitinovorin B is a Beta-lactam antibiotic isolated from Flavobacterium chitinovorum sp. noc.
Scientific Research Applications
Enantiomer Discrimination and Receptor Binding
- Enantiomer Discrimination: Research on the human retinoic acid receptor (hRAR) has shown enantiomer discrimination, highlighting the significance of chiral environments in drug efficiency and safety. Studies on hRARγ ligand-binding domain with active and inactive enantiomers have revealed distinct conformations contributing to their activity, providing insights into pharmacological properties of enantiomeric pairs (Klaholz et al., 2000).
Biotechnological and Environmental Applications
- Chitinolytic Microorganisms: Microorganisms producing chitinolytic enzymes, like chitinovorin B, have potential in biological control, inhibiting fungal diseases threatening global crop production. These natural biofungicides could replace chemical fungicides, aiding sustainable agriculture and environmental protection (Swiontek Brzezinska et al., 2013).
- Biotechnological Aspects: Chitinolytic enzymes, such as chitinovorin B, are valuable in various applications like pharmaceuticals, single-cell protein production, controlling pathogenic fungi, chitinous waste treatment, and malaria control. Their biotechnological relevance is emphasized by their widespread applications and potential in different fields (Dahiya et al., 2006).
Medical and Therapeutic Applications
- Implantable Biomedical Applications: Chitin, from which chitinovorin B is derived, is significant in biomedical applications such as wound dressings, drug delivery, and tissue engineering. This reflects the extensive potential of chitin and its derivatives in healthcare (Khor & Lim, 2003).
- Chitin in Immune Response: Chitin, and by extension chitinovorin B, plays a role in modulating immune responses, particularly in vertebrates. For instance, chitin exposure can lead to the upregulation of B7‐H1 on macrophages, impacting T-cell proliferation and suggesting potential therapeutic applications in immune modulation (Wagner et al., 2010).
properties
CAS RN |
95722-76-2 |
---|---|
Product Name |
Chitinovorin B |
Molecular Formula |
C29H46N10O12S |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-(2-aminopropanoylamino)propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C29H46N10O12S/c1-13(30)22(44)36-14(2)23(45)37-17(6-4-8-34-28(32)33)18(41)9-20(43)51-10-15-11-52-27-29(35-12-40,26(50)39(27)21(15)25(48)49)38-19(42)7-3-5-16(31)24(46)47/h12-14,16-18,27,41H,3-11,30-31H2,1-2H3,(H,35,40)(H,36,44)(H,37,45)(H,38,42)(H,46,47)(H,48,49)(H4,32,33,34) |
InChI Key |
GYGJEMVAHZKULL-ABMKUJBSSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
chitinovorin B chitinovorin-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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